REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2([CH3:13])[CH3:12].[BH4-].[Na+].II.[Cl-].[NH4+]>O1CCCC1.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][C:5]2([CH3:13])[CH3:12] |f:1.2,4.5|
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(C(NC2=CC1)=O)(C)C
|
Name
|
|
Quantity
|
609 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
3.78 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by stirring at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
warming to room temperature
|
Type
|
STIRRING
|
Details
|
stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with a saturated aqueous sodium sulfite solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (normal hexane/ethyl acetate)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(CNC2=CC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |